molecular formula C19H15Cl2N3O2 B2641042 N-([2,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 2034479-41-7

N-([2,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2641042
CAS No.: 2034479-41-7
M. Wt: 388.25
InChI Key: QEOLSMVFJWCDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bipyridine moiety linked to a dichlorophenoxy acetamide group, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide typically involves a multi-step process. One common approach starts with the preparation of the bipyridine derivative, followed by the introduction of the dichlorophenoxy acetamide group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to optimize the synthesis process and ensure consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another, which can be achieved under specific conditions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

N-([2,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, facilitating the study of metal-ligand interactions and catalysis.

    Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical assays and molecular biology research.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N-([2,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. Additionally, the dichlorophenoxy acetamide group may interact with cellular receptors, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-([2,2’-bipyridin]-4-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-([2,3’-bipyridin]-5-ylmethyl)-2-(3,4-dichlorophenoxy)acetamide
  • N-([2,3’-bipyridin]-5-ylmethyl)-2-(2,4-difluorophenoxy)acetamide

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide stands out due to its specific structural configuration, which imparts unique reactivity and interaction profiles. The presence of both bipyridine and dichlorophenoxy acetamide groups allows for versatile applications across different scientific disciplines, making it a compound of significant interest.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2/c20-15-4-6-18(16(21)8-15)26-12-19(25)24-10-13-3-5-17(23-9-13)14-2-1-7-22-11-14/h1-9,11H,10,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOLSMVFJWCDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.